molecular formula C10H7N3 B13687693 [1,2,4]Triazolo[4,3-b]isoquinoline

[1,2,4]Triazolo[4,3-b]isoquinoline

Cat. No.: B13687693
M. Wt: 169.18 g/mol
InChI Key: DPEYBIWFOTZXDH-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-b]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by a triazole ring fused to an isoquinoline structure, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-b]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with hydrazine and subsequent cyclization with nitriles or other suitable reagents. For instance, the Claisen–Schmidt condensation of isoquinoline derivatives with substituted aldehydes using potassium hydroxide as a catalyst has been reported .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-b]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized isoquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-b]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of oxidative stress and DNA damage, leading to apoptosis in cancer cells . The compound may also inhibit key enzymes or receptors involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-b]isoquinoline stands out due to its unique structural features and the specific biological activities it exhibits. Its ability to induce oxidative stress and apoptosis in cancer cells, along with its antimicrobial properties, makes it a valuable compound for further research and development.

Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-b]isoquinoline

InChI

InChI=1S/C10H7N3/c1-2-4-9-6-13-7-11-12-10(13)5-8(9)3-1/h1-7H

InChI Key

DPEYBIWFOTZXDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=NN=CN3C=C2C=C1

Origin of Product

United States

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